REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH2:17]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH:1]1([O:6][C:7]2[CH:8]=[CH:9][C:10]([NH:13][CH2:17][CH:16]([O:19][CH3:20])[O:15][CH3:14])=[CH:11][CH:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
|
Quantity
|
8.86 g
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Type
|
reactant
|
Smiles
|
C1(CCCC1)OC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
FILTRATION
|
Details
|
was followed by filtration and concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (eluent: heptane/ethyl acetate 4:1)
|
Type
|
CUSTOM
|
Details
|
MS (ESI): 266 ([M+H]+), was obtained in this way
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)OC1=CC=C(C=C1)NCC(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |